molecular formula C11H16OS2 B14421482 S-Phenyl 2,2-dimethyl-propane-thiosulfinate CAS No. 80318-99-6

S-Phenyl 2,2-dimethyl-propane-thiosulfinate

Cat. No.: B14421482
CAS No.: 80318-99-6
M. Wt: 228.4 g/mol
InChI Key: WJBMZYZEDVRHHS-UHFFFAOYSA-N
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Description

S-Phenyl 2,2-dimethyl-propane-thiosulfinate is an organosulfur compound characterized by the presence of a thiosulfinate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 2,2-dimethyl-propane-thiosulfinate typically involves the reaction of 2,2-dimethylpropane-1-thiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 2,2-dimethyl-propane-thiosulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Phenyl 2,2-dimethyl-propane-thiosulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Phenyl 2,2-dimethyl-propane-thiosulfinate involves the interaction of its thiosulfinate group with biological molecules. The compound can form sulfenic acids, which are known for their radical-trapping antioxidant activity. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer higher reactivity and a broader range of applications compared to other thiosulfinates. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

80318-99-6

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

2,2-dimethylpropylsulfinylsulfanylbenzene

InChI

InChI=1S/C11H16OS2/c1-11(2,3)9-14(12)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

WJBMZYZEDVRHHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)SC1=CC=CC=C1

Origin of Product

United States

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